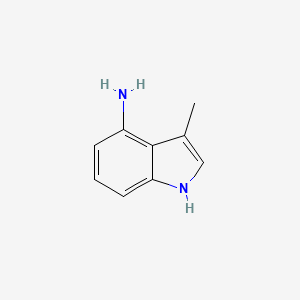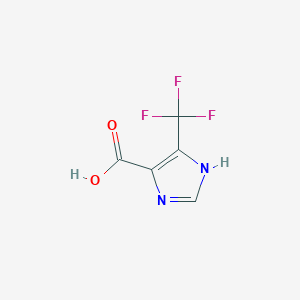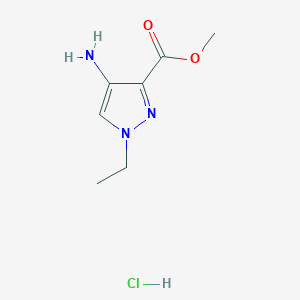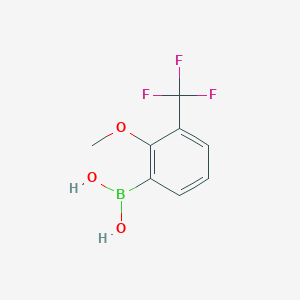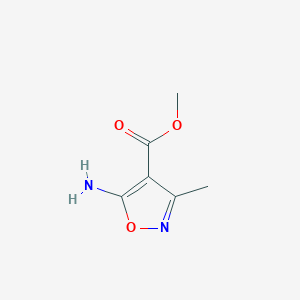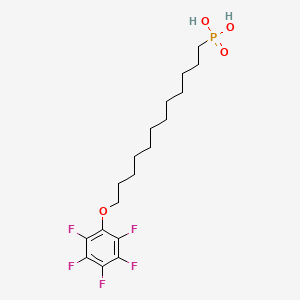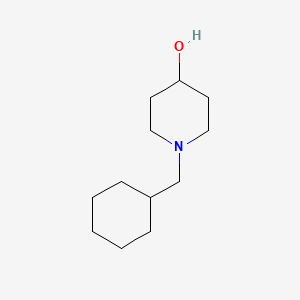
1-(Cyclohexylmethyl)piperidin-4-ol
Vue d'ensemble
Description
1-(Cyclohexylmethyl)piperidin-4-ol is a chemical compound with the molecular formula C12H23NO . It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs . Compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H3 receptor .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
The molecular structure of 1-(Cyclohexylmethyl)piperidin-4-ol consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 197.32 .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions to form different types of piperidine derivatives . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Applications De Recherche Scientifique
Gastric Antisecretory Agents
1-(Cyclohexylmethyl)piperidin-4-ol derivatives have shown potential in the development of nonanticholinergic gastric antisecretory drugs, useful for treating peptic ulcer disease. A compound, 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, derived from this class, exhibited no anticholinergic activity and is undergoing clinical trials as a gastric antisecretory drug (Scott et al., 1983).
Selective Estrogen Receptor Modulators (SERMs)
Chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, designed based on pharmacophore models, have been developed as novel SERMs. These compounds, including racemic variants, showed moderate activity against estrogen-responsive human MCF-7 breast cancer cells (Yadav et al., 2011).
Antitussive Action
Piperidine derivatives, including those with a cyano group in the four-position, have shown useful antitussive action. These derivatives are effective in producing antitussive effects in mammals, as demonstrated in therapeutic compositions (Haus, 1998).
Sigma Receptor Antagonists
Cycloalkyl piperidine compounds have been found effective in treating physiological or drug-induced psychosis or dyskinesia in mammals. These compounds act as selective sigma receptor antagonists with low potential for movement disorder side effects, common in typical antipsychotic agents (Kurdi et al., 2004).
Anticonvulsant Drugs
Research in medicinal chemistry has focused on aminoalkanol derivatives, including 1-(phenoxyethyl)piperidin-4-ol derivatives, for their potential as new anticonvulsant drugs. These compounds' crystal structures and intermolecular interactions have been explored to understand their medicinal properties (Żesławska et al., 2020).
Anticancer Agents
Some 1-(Cyclohexylmethyl)piperidin-4-ol derivatives have been explored for their potential as anticancer agents. For example, 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride has shown cytotoxic effects against estrogen receptor-positive MCF-7 and estrogen receptor-negative MDA-MB-231 breast cancer cells (Siwek et al., 2012).
Anti-inflammatory and Analgesic Activities
1-Methyl-4-(N-aroyl)-piperidinamides, related to 1-(Cyclohexylmethyl)piperidin-4-ol, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies contribute to understanding the structure-activity relationship of these compounds (Pau et al., 1998).
Safety And Hazards
Orientations Futures
Piperidine derivatives are being utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this field.
Propriétés
IUPAC Name |
1-(cyclohexylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPWAFHLXPKZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylmethyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1419548.png)
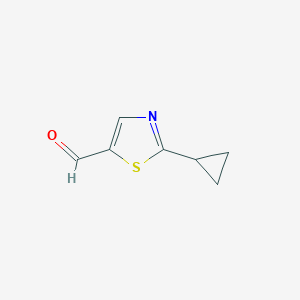
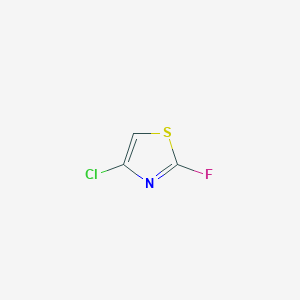
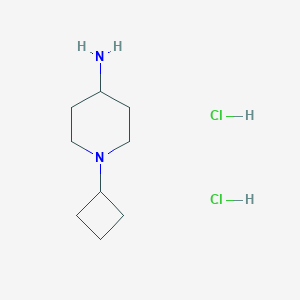
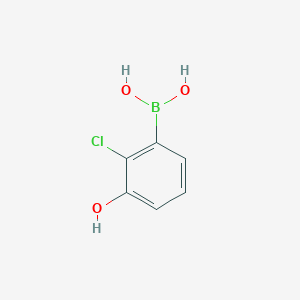
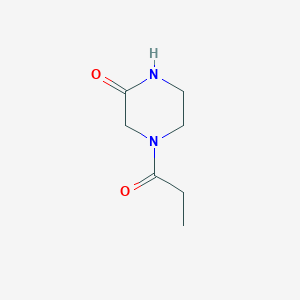
![5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1419557.png)
